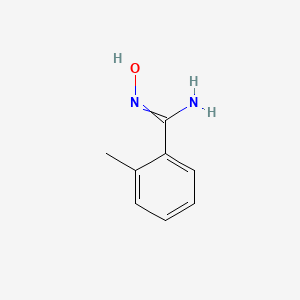

2-Methyl benzamideoxime

Description

BenchChem offers high-quality 2-Methyl benzamideoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl benzamideoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-2-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKAWWHOQNNATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40312-14-9 | |

| Record name | 40312-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methylbenzamide Oxime from 2-Methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzamide (B88809) oxime from 2-methylbenzonitrile. The primary synthetic route involves the nucleophilic addition of hydroxylamine (B1172632) to the nitrile functionality. This document outlines the prevalent experimental methodologies, presents key quantitative data, and illustrates the reaction workflow and mechanism.

Core Synthesis Overview

The conversion of nitriles to amidoximes is a fundamental transformation in organic chemistry, widely employed in the synthesis of various biologically active compounds. The most common and efficient method for this conversion is the reaction of a nitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of aromatic amidoximes from their corresponding nitriles, based on established literature procedures. These parameters are directly applicable to the synthesis of 2-methylbenzamide oxime.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-Methylbenzonitrile | 1 equivalent | Starting material |

| Hydroxylamine Hydrochloride | 1.2 - 2 equivalents | Source of hydroxylamine |

| Base (e.g., Sodium Carbonate) | 1.5 - 3 equivalents | To neutralize HCl and free hydroxylamine |

| Solvent | Ethanol (B145695), Methanol, or Water | Protic solvents are typically used. |

| Temperature | Room Temperature to Reflux (approx. 78 °C for Ethanol) | Heating generally accelerates the reaction. |

| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | 80 - 96% | Isolated yield of the purified product. |

Experimental Protocol

This section details a representative experimental procedure for the synthesis of 2-methylbenzamide oxime from 2-methylbenzonitrile.

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol (95% or absolute)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium carbonate (2.0 eq).

-

Solvent Addition: Add ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the nitrile).

-

Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C).

-

Monitoring: The progress of the reaction is monitored by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting nitrile spot and the appearance of a more polar product spot indicates reaction progression.

-

Work-up:

-

Once the reaction is complete (typically within 4-8 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

-

Purification: The solvent is evaporated from the filtered organic solution to yield the crude 2-methylbenzamide oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Visualizing the Process

Diagrams created using Graphviz (DOT language)

Caption: A flowchart illustrating the key steps in the synthesis of 2-methylbenzamide oxime.

Caption: A simplified diagram showing the reaction mechanism for the formation of 2-methylbenzamide oxime.

In-depth Technical Guide: 2-Methylbenzamide oxime (CAS 40312-14-9)

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the request for an in-depth technical guide on the compound with CAS number 40312-14-9, identified as 2-Methylbenzamide oxime, also known as N-hydroxy-2-methyl-benzamidine.[1] Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is a significant lack of experimental data regarding the biological, pharmacological, and toxicological properties of this specific compound.

The available information is primarily limited to its chemical identity and its role as a synthetic intermediate in pharmaceutical research.[2] No detailed studies presenting quantitative data on its mechanism of action, signaling pathways, or specific experimental protocols for biological assays were found.

Therefore, the creation of a detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. This document will instead provide a summary of the available chemical and safety information for 2-Methylbenzamide oxime.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 2-Methylbenzamide oxime is presented in Table 1. This information is compiled from various chemical supplier and database sources.

| Property | Value | Reference |

| CAS Number | 40312-14-9 | [1][3] |

| Synonyms | N-hydroxy-2-methyl-benzamidine, o-Tolylamidoxime | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| Molecular Weight | 150.18 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 144-148 °C | [3] |

Safety and Hazard Information

Safety data sheets indicate that 2-Methylbenzamide oxime is classified as acutely toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Standard safety precautions should be observed when handling this compound.

Potential as a Synthetic Intermediate

2-Methylbenzamide oxime is commercially available and primarily marketed as a synthetic intermediate for pharmaceutical synthesis.[2] The oxime functional group is a versatile moiety in medicinal chemistry, known to be a part of various biologically active compounds.[2][4] Oximes have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[4] However, it is crucial to reiterate that no specific biological activity has been documented for 2-Methylbenzamide oxime itself in the reviewed literature.

Logical Relationship Diagram

The following diagram illustrates the current understanding of 2-Methylbenzamide oxime's position in the context of drug discovery and development, highlighting the absence of biological data.

References

- 1. N-Hydroxy-2-methyl-benzamidine | C8H10N2O | CID 3098087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-メチルベンズアミドオキシム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methylbenzamide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylbenzamide oxime. It details the expected spectroscopic characteristics of the molecule based on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document also outlines detailed experimental protocols for these techniques and presents a generalized workflow for the synthesis and characterization of benzamide (B126) oximes. Due to a lack of published experimental data for this specific molecule in the available literature, the quantitative data presented herein is predictive and illustrative, based on the analysis of structurally similar compounds.

Introduction

2-Methylbenzamide oxime (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) is an organic compound featuring a benzamide core with a methyl substituent at the ortho position and an oxime functional group.[1] Oximes and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough spectroscopic characterization is the foundational step in the verification of the structure and purity of newly synthesized compounds like 2-Methylbenzamide oxime, and it is crucial for its potential application in further research and development. This guide serves as a reference for the analytical methodologies and expected spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-Methylbenzamide oxime. These values are estimated based on the known spectroscopic behavior of related compounds, including benzamides, benzaldehyde (B42025) oximes, and other substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Methylbenzamide Oxime (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | N-OH |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~5.5 - 6.0 | Singlet (broad) | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for 2-Methylbenzamide Oxime (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C=NOH |

| ~135 - 140 | Quaternary Aromatic C-CH₃ |

| ~130 - 135 | Quaternary Aromatic C-C(NOH)NH₂ |

| ~125 - 130 | Aromatic CH |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Methylbenzamide Oxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3150 (broad) | O-H stretch | Oxime (N-OH) |

| 3400 - 3300 | N-H stretch | Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1660 - 1630 | C=N stretch | Oxime |

| 1620 - 1580 | C=C stretch | Aromatic |

| 1620 - 1550 | N-H bend | Amine (-NH₂) |

| 960 - 930 | N-O stretch | Oxime |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Methylbenzamide Oxime

| m/z | Ion |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M-NH₃]⁺ |

| 119 | [M-NOH]⁺ |

| 91 | [C₇H₇]⁺ |

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible Absorption for 2-Methylbenzamide Oxime (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π |

| ~250-290 | Moderate to Low | n → π |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 2-Methylbenzamide oxime.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

Analyze the molecular ion peak and the fragmentation pattern.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a cuvette containing the pure solvent as a reference.

-

Scan the sample over the UV-Vis range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a benzamide oxime.

Caption: General workflow for synthesis and characterization.

Signaling Pathways

A thorough search of the available scientific literature did not yield any information regarding the involvement of 2-Methylbenzamide oxime in specific biological signaling pathways. This compound is primarily documented as a chemical intermediate, and its biological activity, if any, has not been extensively studied or reported.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methylbenzamide Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, conformation, and synthesis of 2-Methylbenzamide oxime. While comprehensive crystallographic data for this specific molecule is not publicly available, this document extrapolates likely structural features and conformational states based on established principles of organic chemistry and data from analogous compounds. It further outlines detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

2-Methylbenzamide oxime, with the chemical formula C₈H₁₀N₂O, is an organic compound featuring a benzamide (B126) core structure modified with an oxime functional group. The presence of the ortho-methyl group on the phenyl ring introduces steric and electronic effects that influence the molecule's overall conformation and potential biological activity.

Table 1: Physicochemical Properties of 2-Methylbenzamide Oxime

| Property | Value | Reference |

| CAS Number | 40312-14-9 | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| Melting Point | 144-148 °C | |

| Appearance | Solid | |

| SMILES String | Cc1ccccc1\C(N)=N/O | |

| InChI Key | UAKAWWHOQNNATR-UHFFFAOYSA-N |

Synthesis of 2-Methylbenzamide Oxime

The synthesis of 2-Methylbenzamide oxime can be achieved through the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. An alternative and common route for oxime synthesis involves the condensation of the corresponding aldehyde (2-methylbenzaldehyde) with hydroxylamine.[1][2][3][4] Below are detailed protocols for a plausible synthetic route from the nitrile.

Experimental Protocol: Synthesis from 2-Methylbenzonitrile

This procedure is based on established methods for the synthesis of amidoximes from nitriles.

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.

-

Recrystallization: The crude 2-Methylbenzamide oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Molecular Conformation and Stereochemistry

The conformation of 2-Methylbenzamide oxime is primarily determined by two key structural features: the rotation around the C-C bond connecting the phenyl ring and the amidoxime (B1450833) group, and the stereochemistry of the C=N double bond.

E/Z Isomerism

The C=N double bond of the oxime group results in the potential for E/Z isomerism. The Z-isomer has the -OH group and the amino group on the same side of the double bond, while the E-isomer has them on opposite sides. The synthesis of oximes often results in a mixture of both isomers, with the E isomer generally being the thermodynamically more stable product.[5] The specific ratio of E/Z isomers can be influenced by reaction conditions such as solvent, temperature, and pH.

Separation of the isomers can be challenging but may be achieved by fractional crystallization or chromatography. The stereoselective synthesis of one isomer is also a possibility, for instance, by treating a mixture with a protic or Lewis acid to selectively precipitate the E isomer.[6]

Rotational Conformation

The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This is expected to restrict the free rotation around the single bond connecting the phenyl ring to the amidoxime carbon. Consequently, the phenyl ring is likely to be non-coplanar with the C(=NOH)NH₂ moiety to minimize steric strain. This torsional angle will be a key determinant of the molecule's three-dimensional shape. Studies on ortho-substituted N-methoxy-N-methyl benzamides have shown that steric hindrance can lead to the presence of stable rotamers at room temperature, which can be observed by NMR spectroscopy.[7] A similar effect can be anticipated for 2-Methylbenzamide oxime.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton of the oxime.

-

Aromatic Protons: Due to the ortho-substitution, the aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm.

-

Methyl Protons: A singlet corresponding to the three methyl protons (-CH₃) would likely appear around δ 2.3-2.5 ppm.

-

Amine Protons: The two amine protons (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable.

-

Hydroxyl Proton: The oxime hydroxyl proton (-OH) will also likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm).

-

Amidoxime Carbon: The carbon of the C=NOH group is expected to have a chemical shift in the range of δ 150-160 ppm.

-

Methyl Carbon: The methyl carbon signal should appear upfield, around δ 20-25 ppm.

Table 2: Predicted NMR Spectral Data for 2-Methylbenzamide Oxime

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-C(N) | - | ~130 |

| C=NOH | - | 150 - 160 |

| -CH₃ | 2.3 - 2.5 (s) | 20 - 25 |

| -NH₂ | Broad singlet (variable) | - |

| -OH | Broad singlet (variable) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Methylbenzamide oxime in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment of all proton and carbon signals.

Conclusion

2-Methylbenzamide oxime is a molecule with interesting conformational properties arising from the interplay of E/Z isomerism at the oxime group and sterically hindered rotation around the aryl-carbon bond. While detailed structural data from X-ray crystallography is currently unavailable, a comprehensive understanding of its likely structure and behavior can be inferred from established chemical principles and spectroscopic analysis. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation in fields such as medicinal chemistry and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scielo.org.za [scielo.org.za]

- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-depth Technical Guide to the Solubility of 2-Methylbenzamide Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzamide oxime. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted qualitative solubility profile based on the molecule's chemical structure and the known behavior of related compounds. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of its solubility in a variety of common laboratory solvents, empowering researchers to generate precise data for their specific applications.

Introduction to 2-Methylbenzamide Oxime

2-Methylbenzamide oxime is an organic compound with the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1] Its structure incorporates a benzamide (B126) group with a methyl substituent on the aromatic ring and an oxime functional group. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (C=N and C=O inferred from the amide precursor) suggests a nuanced solubility profile, with the potential for solubility in a range of polar solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and pharmacological studies.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₀N₂O[1]

-

Molecular Weight: 150.18 g/mol [1]

-

Appearance: Solid[1]

-

Melting Point: 144-148 °C[1]

Predicted Solubility Profile

In the absence of specific experimental data, the "like dissolves like" principle provides a foundational basis for predicting the solubility of 2-Methylbenzamide oxime. The molecule's aromatic ring and methyl group contribute to its nonpolar character, while the amide and oxime functional groups introduce polarity and hydrogen bonding capabilities. Generally, oximes are described as being poorly soluble in water.[2][3] The solubility of a related compound, 2-Methylbenzamide, is noted as "very soluble" in alcohol.[4]

Based on these structural features and the properties of analogous compounds, a qualitative solubility profile can be predicted. It is crucial to experimentally verify these predictions.

Table 1: Predicted Qualitative Solubility of 2-Methylbenzamide Oxime in Various Solvents

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The oxime and amide groups can form hydrogen bonds with protic solvents.[5] While oximes are generally poorly soluble in water, the presence of the amide group may enhance aqueous solubility compared to simple oximes.[2][3] Solubility is expected to be higher in alcohols compared to water due to the organic nature of the rest of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Moderately Soluble to Soluble | The polar nature of these solvents can interact with the polar functional groups of 2-Methylbenzamide oxime through dipole-dipole interactions. For a similar compound, pyrazine-2-amidoxime, solubility is high in DMSO and DMF.[6] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity imparted by the amide and oxime functional groups will likely limit solubility in non-polar solvents. The nonpolar aromatic ring and methyl group may allow for some minimal solubility. |

| Acidic/Basic (aq) | 5% HCl, 5% NaOH | Potentially Soluble | The oxime group can exhibit weak acidic properties, and the amide and oxime nitrogens can be weakly basic. Solubility in acidic or basic solutions would depend on the pKa of the compound and whether a salt is formed.[7] Experimental determination is necessary to confirm this behavior. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental methodology is essential. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[8][9]

3.1. Materials and Equipment

-

2-Methylbenzamide oxime (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument such as a UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Methylbenzamide oxime to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 2-Methylbenzamide oxime of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of 2-Methylbenzamide oxime in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Methylbenzamide oxime and should be considered during experimental design and data interpretation:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[9] Therefore, it is crucial to control and report the temperature at which solubility measurements are performed.

-

pH: For ionizable compounds, solubility can be significantly affected by the pH of the medium. As 2-Methylbenzamide oxime has weakly acidic and basic functional groups, its solubility in aqueous solutions may vary with pH.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the 2-Methylbenzamide oxime being used.

Conclusion

References

- 1. N-羟基-2-甲基苯甲脒 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

The Rising Profile of Substituted Benzamide Oximes: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Expanding Applications of Substituted Benzamide (B126) Oximes

Substituted benzamide oximes, a versatile class of organic compounds, are attracting significant attention across various fields of chemical and biological research. Characterized by a central benzamide scaffold with a hydroxylaminoimine group, these molecules serve not only as crucial synthetic intermediates but also as promising therapeutic agents and prodrugs. Their unique structural and electronic properties allow for a diverse range of biological activities, from enzyme inhibition to the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the current and potential applications of substituted benzamide oximes, complete with experimental protocols, quantitative data, and visual representations of their mechanisms of action and research workflows.

Core Applications in Research and Drug Discovery

The research landscape for substituted benzamide oximes is rapidly expanding. Key areas of investigation include their roles as anticancer agents, anti-inflammatory compounds, and prodrugs for potent amidine-based inhibitors.

Anticancer Research

Substituted benzamide oximes and their parent benzamides have demonstrated significant potential in oncology by targeting various cancer-associated pathways.

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of several cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (Smo) receptor is a key component of this pathway. Several substituted benzamide derivatives have been identified as potent Smo antagonists, preventing its translocation to the primary cilium and thereby blocking downstream signal transduction. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key residues like Tyr394 and Arg400 in the Smo binding pocket, leading to potent pathway inhibition.[1]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to many cancers, making them an important therapeutic target. N-(2-aminophenyl)-benzamide derivatives are a well-established class of HDAC inhibitors. The introduction of an oxime or related heterocyclic capping group can enhance potency and selectivity, particularly against Class I HDACs like HDAC1, HDAC2, and HDAC3.

-

Facilitates Chromatin Transcription (FACT) Inhibition: The FACT complex (comprising SSRP1 and SPT16) is a histone chaperone that is critical for DNA replication, repair, and transcription. It is overexpressed in many cancer types, making it an attractive target. While specific research into benzamide oximes as FACT inhibitors is still emerging, the development of assays to screen for FACT inhibitors opens the door for evaluating this chemical class against this novel target.

Anti-inflammatory and Analgesic Properties

-

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Substituted benzamides and related compounds, including those incorporating oxime functionalities, have been developed as selective COX-2 inhibitors.[2][3] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4][5]

Prodrugs for Serine Protease Inhibitors

One of the most well-developed applications of benzamide oximes is their use as prodrugs for amidines.[6][7] Amidines are highly basic compounds that are often potent inhibitors of enzymes like serine proteases (e.g., thrombin, plasmin, trypsin). However, their strong basicity leads to protonation at physiological pH, resulting in high hydrophilicity and poor oral bioavailability.

The corresponding benzamide oxime (an N-hydroxyamidine) is significantly less basic and more lipophilic, allowing for better absorption from the gastrointestinal tract.[6][7] Once absorbed, the amidoxime (B1450833) is reduced in vivo by enzyme systems, such as those involving cytochrome P450, to release the active amidine drug. This prodrug strategy effectively overcomes the pharmacokinetic limitations of potent amidine-based inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted benzamide oximes and related derivatives across various applications.

Table 1: Anticancer Activity of Substituted Benzamide and Oxime Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-Methoxybenzamide (B150088) (Cpd 21) | Daoy (Medulloblastoma) | ~0.1 | Vismodegib | ~0.2 |

| N-(piperidin-4-yl)benzamide (10b) | HepG2 (Liver Cancer) | 0.12 | - | - |

| N-(piperidin-4-yl)benzamide (10j) | HepG2 (Liver Cancer) | 0.13 | - | - |

| Bis-benzamide (9a) | LNCaP (Prostate Cancer) | 0.057 | D2 | 0.040 |

| Imidazo[1,2-a]pyrimidine (3a) | A549 (Lung Cancer) | 5.988 | - | - |

Data compiled from multiple sources, including references[1][7][8][9]. Note that some compounds listed are benzamides, which serve as the core scaffold for the corresponding oximes.

Table 2: COX Inhibition by Substituted Benzamide and Oxime-Related Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| 1,3,4-Oxadiazole/Oxime Hybrid | COX-2 | 2.30 - 6.13 | Selective for COX-2 | Indomethacin (COX-2 IC50 = 24.60 µM) |

| Benzamide-Triazole Hybrid (6b) | COX-2 | 0.04 | 329 | Celecoxib (COX-2 IC50 = 0.05 µM) |

| Benzamide-Triazole Hybrid (6j) | COX-2 | 0.04 | 312 | Celecoxib (COX-2 IC50 = 0.05 µM) |

| Pyrazole Derivative (PYZ16) | COX-2 | 0.52 | 10.73 | Celecoxib (COX-2 IC50 = 0.78 µM) |

| Indomethacin Amide (7) | COX-2 | 0.009 | 222 | Indomethacin |

Data compiled from multiple sources, including references[2][3][5][10]. The table includes related heterocyclic compounds to illustrate the potency of COX inhibitors built around similar pharmacophores.

Table 3: Serine Protease Inhibition by Benzamidine (B55565) Derivatives (Active form of Benzamide Oxime Prodrugs)

| Compound | Target Enzyme | Ki (µM) | Inhibition Type |

| Benzamidine | Trypsin-like (A. gemmatalis) | 11.2 | Competitive |

| Benzamidine | Bovine β-trypsin | 18.4 | Competitive |

| Substituted Benzamidines | Human Thrombin | Micromolar range | Competitive |

| Substituted Benzamidines | Human Plasmin | Micromolar range | Competitive |

Data compiled from references[4][6][7][11]. These values represent the activity of the amidine, which is the active drug released from a benzamide oxime prodrug.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of substituted benzamide oximes.

Protocol 1: General Synthesis of Substituted N-Hydroxybenzamides (Benzamide Oximes)

This protocol describes a common method for synthesizing benzamide oximes from the corresponding benzonitriles.

Materials:

-

Substituted benzonitrile (B105546)

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substituted benzonitrile (1 equivalent) in ethanol.

-

Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.5-2 equivalents) and potassium carbonate (1.5-2 equivalents) in a mixture of ethanol and water.

-

Reaction: Add the hydroxylamine/carbonate solution to the stirred benzonitrile solution.

-

Reflux: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is used to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1][4]

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Arachidonic acid (substrate)

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer. Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

-

Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in a kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 3: Hedgehog Signaling Gli-Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of the Hedgehog signaling pathway.[12][13]

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).

-

Cell culture medium (e.g., DMEM with 10% calf serum).

-

Assay medium (low serum, e.g., DMEM with 0.5% calf serum).

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule Smo agonist (e.g., SAG).

-

Test compound dissolved in DMSO.

-

96-well white, clear-bottom cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Gli-reporter NIH/3T3 cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

-

Cell Treatment: After 16-24 hours, carefully replace the growth medium with low-serum assay medium.

-

Compound Addition: Add serial dilutions of the test compound (or DMSO for control) to the wells.

-

Pathway Activation: Add the Hh pathway activator (e.g., Shh-conditioned medium) to all wells except the negative control.

-

Incubation: Incubate the plate for 24-30 hours at 37°C in a CO₂ incubator.

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

-

Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate. Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity using a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percent inhibition of Hh signaling for each compound concentration relative to the activated (Shh/SAG only) and non-activated (DMSO only) controls.

-

Determine the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.

-

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.

Hedgehog Signaling Pathway Inhibition

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by substituted benzamide oxime derivatives that target the Smoothened receptor.

Caption: Inhibition of the Hedgehog signaling pathway by a substituted benzamide oxime targeting SMO.

General Drug Discovery Workflow

The following workflow diagram outlines the typical stages of research and development for novel substituted benzamide oximes, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of substituted benzamide oxime drug candidates.

Conclusion

Substituted benzamide oximes represent a highly versatile and promising scaffold in modern medicinal chemistry and drug discovery. Their demonstrated efficacy in targeting key cancer pathways, their utility as anti-inflammatory agents, and their clever application as prodrugs highlight their broad therapeutic potential. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore and expand the applications of this valuable chemical class. As our understanding of complex diseases continues to evolve, the adaptable nature of the substituted benzamide oxime scaffold ensures it will remain a focal point for the development of novel and effective therapeutic agents.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

E/Z Isomerism in 2-Methylbenzamide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the E/Z isomerism in 2-Methylbenzamide oxime. Given the limited availability of specific experimental data for the separated E and Z isomers of 2-Methylbenzamide oxime in publicly accessible literature, this guide leverages data from the parent compound, Benzamide (B126) oxime, as a primary illustrative example. The principles of synthesis, characterization, and isomer separation are broadly applicable.

Introduction to E/Z Isomerism in Oximes

E/Z isomerism, a form of stereoisomerism, arises in compounds with a C=N double bond due to restricted rotation.[1] In the case of 2-Methylbenzamide oxime, the two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. The lone pair on the nitrogen atom is considered the lowest priority group. For 2-Methylbenzamide oxime, the substituents on the carbon are the 2-methylphenyl group and the amino group (-NH2). The substituents on the nitrogen are the hydroxyl group (-OH) and the lone pair.

-

(Z)-isomer: The higher priority groups on the carbon (2-methylphenyl) and nitrogen (hydroxyl) are on the same side of the C=N double bond.

-

(E)-isomer: The higher priority groups are on opposite sides of the C=N double bond.

The classical synthesis of oximes often results in a mixture of both E and Z isomers.[2] The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.[2] The separation and characterization of these individual isomers are crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Synthesis and Isomerization

The synthesis of 2-Methylbenzamide oxime typically proceeds via the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base.

A general synthetic approach involves refluxing a mixture of the nitrile and hydroxylamine hydrochloride with a base like potassium carbonate in an ethanol/water solvent system.[3] While this method is effective for producing the oxime, it commonly yields a mixture of E/Z isomers.[2]

Caption: General reaction scheme for the synthesis of 2-Methylbenzamide oxime.

Interconversion between the E and Z isomers can be achieved. For instance, treatment of an E/Z mixture with a protic or Lewis acid under anhydrous conditions can selectively precipitate the E isomer as an immonium complex.[4] Subsequent neutralization can yield the pure E isomer.[4] Photochemical methods have also been employed for the isomerization of oximes.[5]

Isomer Separation and Purification

The separation of E and Z isomers of oximes is commonly achieved through chromatographic techniques or fractional crystallization.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation of E/Z isomers. The difference in polarity between the two isomers allows for their differential retention on a nonpolar stationary phase.

-

Column Chromatography: Silica gel column chromatography can be employed to separate the isomers, often requiring careful selection of the eluent system to achieve good resolution.[6]

-

Fractional Crystallization: This method relies on the different solubilities of the E and Z isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from the mixture.

Caption: General workflow for the separation of E/Z isomers.

Structural Characterization

The unambiguous determination of the E/Z configuration of oxime isomers relies on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the stereochemistry in the solid state. Although a crystal structure for 2-Methylbenzamide oxime has not been reported, the crystal structure of the parent compound, Benzamide oxime, has been determined.[3] The analysis revealed that Benzamide oxime exists in the E configuration in the crystalline state.[3] The molecules are linked by intermolecular hydrogen bonds to form a two-dimensional network.[3]

| Compound | Parameter | Value | Reference |

| Benzamide oxime | Formula | C7H8N2O | [3] |

| Crystal System | Monoclinic | [3] | |

| Space Group | P21/c | [8] | |

| a (Å) | 12.579 (2) | [3] | |

| b (Å) | 5.053 (1) | [3] | |

| c (Å) | 10.908 (2) | [3] | |

| β (°) | 90.380 (7) | [3] | |

| V (ų) | 693.3 (2) | [3] | |

| Z | 4 | [3] | |

| Configuration | E | [3] |

Table 1: Crystallographic Data for (E)-Benzamide Oxime.

Caption: Key techniques for the structural elucidation of E/Z isomers.

Experimental Protocols

The following are generalized protocols for the synthesis and separation of benzamide oximes, which can be adapted for 2-Methylbenzamide oxime.

Synthesis of 2-Methylbenzamide Oxime

Materials:

-

2-Methylbenzonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium carbonate (K2CO3)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.

-

Separately, dissolve potassium carbonate (1 equivalent) in a minimal amount of water.

-

Add the potassium carbonate solution to the flask containing the nitrile and hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux and maintain for approximately 12 hours.[3]

-

After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

-

The filtrate, containing the product, can be concentrated under reduced pressure.

-

The crude product, a mixture of E and Z isomers, can be purified by recrystallization or chromatography.

Separation of E/Z Isomers by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Prepare a stock solution of the crude 2-Methylbenzamide oxime mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Develop a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic or gradient elution may be necessary to achieve optimal separation.

-

Equilibrate the C18 column with the mobile phase.

-

Inject the sample solution onto the column.

-

Monitor the elution of the isomers using the UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to the separated E and Z isomers.

-

Analyze the collected fractions to confirm their purity.

Conclusion

The study of E/Z isomerism in 2-Methylbenzamide oxime is essential for understanding its chemical and biological properties. While specific data for the individual isomers are limited, established methods for the synthesis, separation, and characterization of related benzamide oximes provide a solid framework for future research. The protocols and data presented in this guide offer a comprehensive starting point for scientists and researchers working with this class of compounds. Further investigation is warranted to isolate and fully characterize the E and Z isomers of 2-Methylbenzamide oxime and to evaluate their differential activities in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]

- 5. Benzamide oxime, CAS No. 613-92-3 - iChemical [ichemical.com]

- 6. benchchem.com [benchchem.com]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal Stability of 2-Methylbenzamide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Methylbenzamide oxime. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related benzamide (B126) oxime derivatives and established principles of thermal analysis to offer a robust framework for its handling and assessment. This document is intended to support research, development, and safety protocols by providing detailed experimental methodologies, potential thermal degradation pathways, and a summary of key physicochemical properties.

Physicochemical Properties of 2-Methylbenzamide Oxime

A foundational understanding of the compound's basic properties is essential before delving into its thermal stability. The table below summarizes the key physicochemical data for 2-Methylbenzamide oxime.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| CAS Number | 40312-14-9 | |

| Appearance | Solid | |

| Melting Point | 144-148 °C |

Thermal Stability Analysis

It is crucial for researchers and drug development professionals to conduct their own thermal stability studies to determine the precise decomposition temperature and associated energetic profile. The following sections outline detailed, standardized protocols for these essential analyses.

Experimental Protocols for Thermal Analysis

To ensure the safe handling and processing of 2-Methylbenzamide oxime, a thorough evaluation of its thermal stability is paramount. The following are detailed methodologies for key experiments used to assess thermal hazards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 2-Methylbenzamide oxime by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of 2-Methylbenzamide oxime into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 350 °C. A heating rate of 10 °C/min is standard for initial screening.

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition of 2-Methylbenzamide oxime.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of 2-Methylbenzamide oxime into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point, as determined by TGA, at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. Integrate the peak areas to determine the enthalpy changes.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing data on the time-temperature-pressure relationship for the decomposition of 2-Methylbenzamide oxime.

Methodology:

-

Sample Preparation: A precisely weighed sample of 2-Methylbenzamide oxime is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C).

-

Experimental Setup: The bomb is placed within the ARC's adiabatic calorimeter.

-

Heat-Wait-Search Protocol:

-

The sample is heated in small, incremental steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The instrument then monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the next heating step is initiated.

-

-

Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. The calorimeter's heaters match the sample temperature, ensuring no heat is lost to the surroundings.

-

Data Collection: Temperature and pressure are continuously monitored until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise, which are critical for process safety design[4][5][6].

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a plausible thermal decomposition pathway for 2-Methylbenzamide oxime.

References

- 1. researchgate.net [researchgate.net]

- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. byjus.com [byjus.com]

- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. belmontscientific.com [belmontscientific.com]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

A Technical Guide to the Historical Synthesis of Aryl-Substituted Amidoximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl-substituted amidoximes are a class of organic compounds featuring a hydroxyimino and an amino group attached to the same carbon atom of an aromatic ring. Their significance in medicinal chemistry and drug development is well-established, with applications as prodrugs and as key intermediates in the synthesis of various heterocyclic compounds.[1] The amidoxime (B1450833) functional group is often considered a bioisostere of a carboxylic acid, enhancing its utility in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the historical and modern synthetic methods for preparing these valuable compounds, complete with detailed experimental protocols, comparative quantitative data, and workflow diagrams to elucidate the synthetic pathways.

Historical Context: The Genesis of Amidoxime Synthesis

The journey of amidoxime synthesis began in the late 19th century. The first documented synthesis of an amidoxime, specifically formamidoxime, was achieved by Lossen and Schigerdecker in 1873.[2] However, the structural elucidation and the development of a more general synthetic route are credited to Tiemann in 1884.[2] Tiemann's seminal work established the reaction of nitriles with hydroxylamine (B1172632) as the foundational method for amidoxime synthesis, a method that remains the most widely used to this day.[2]

Core Synthetic Methodologies

The synthesis of aryl-substituted amidoximes has evolved from classical thermal methods to more efficient, modern techniques. This section details the key historical and contemporary approaches, providing a timeline of innovation in the field.

The Classical Tiemann Synthesis: From Aryl Nitriles and Hydroxylamine

The most traditional and widely practiced method for synthesizing aryl-substituted amidoximes is the reaction of an aryl nitrile with hydroxylamine.[2] This nucleophilic addition reaction is typically carried out in an alcoholic solvent with the presence of a base to liberate free hydroxylamine from its hydrochloride salt.[2]

General Reaction Scheme:

Ar-C≡N + NH₂OH·HCl + Base → Ar-C(NH₂)=NOH + Base·HCl + H₂O

Detailed Experimental Protocol: Synthesis of Benzamidoxime

This protocol is a representative example of the classical Tiemann method.

-

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents) is prepared in a mixture of ethanol and water.

-

Benzonitrile (1.0 equivalent) is added to the flask.

-

The reaction mixture is heated to reflux (typically 60-80 °C) and maintained for several hours (ranging from 1 to 48 hours, depending on the substrate).[2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzamidoxime.

-

The product can be further purified by recrystallization.

-

Synthesis from Aryl Thioamides

An alternative route to aryl-substituted amidoximes involves the reaction of aryl thioamides with hydroxylamine. This method can sometimes provide better yields than the corresponding reaction with nitriles.[2]

General Reaction Scheme:

Ar-C(S)NH₂ + NH₂OH → Ar-C(NH₂)=NOH + H₂S

Detailed Experimental Protocol: Synthesis of an Aryl Amidoxime from an Aryl Thioamide

-

Materials:

-

Aryl thioamide

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., triethylamine (B128534) or sodium carbonate)

-

An alcohol solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

The aryl thioamide is dissolved in an alcoholic solvent.

-

Hydroxylamine hydrochloride and the base are added to the solution.

-

The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

The work-up procedure is similar to that of the Tiemann synthesis, involving solvent removal and extraction to isolate the amidoxime product.

-

One-Pot Synthesis from Carboxylic Acids

More recent advancements have led to the development of one-pot procedures that allow for the synthesis of N-substituted aryl amidoximes directly from carboxylic acids, bypassing the need to first synthesize and isolate the corresponding nitrile or amide.[3]

General Reaction Scheme:

Ar-COOH + R-NH₂ + Dehydrating Agent → [Ar-C(O)NH-R] → Ar-C(NOH)NH-R

Detailed Experimental Protocol: One-Pot Synthesis of N-Substituted Aryl Amidoximes from Carboxylic Acids [3]

-

Materials:

-

Aryl carboxylic acid (0.50 mmol)

-

Amine (0.50 mmol)

-

Iodine (1.5 mmol)

-

Triphenylphosphine (B44618) (1.5 mmol)

-

Triethylamine (3.25 mmol)

-

Hydroxylamine hydrochloride (0.75 mmol)

-

Dry dichloromethane (B109758) (5 mL)

-

-

Procedure:

-

To a solution of iodine and triphenylphosphine in dry dichloromethane at 0 °C, the carboxylic acid derivative and the amine are added in one portion, followed by triethylamine.[3]

-

The resulting mixture is stirred at room temperature for 1 hour.[3]

-

Hydroxylamine hydrochloride is then added, and the reaction mixture is allowed to stir until the reaction is complete (typically within 2 hours).[3]

-

The crude mixture is concentrated under reduced pressure.

-

The product is purified by column chromatography.

-

Modern Energy-Input Methods: Microwave and Ultrasound Assistance

To accelerate reaction times and often improve yields, modern energy sources such as microwave irradiation and ultrasound have been applied to the synthesis of aryl-substituted amidoximes.

-

Microwave-Assisted Synthesis: This technique utilizes microwave heating to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times from hours to minutes.[2] For instance, the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine under microwave irradiation can be achieved in 5-15 minutes with good yields (65-81%).[2]

-

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields. A solvent-free method using ultrasonic irradiation for the reaction of nitriles and hydroxylamine has been reported to produce amidoximes in high yields (70-85%) with short reaction times.[2]

Quantitative Data Summary

The following tables summarize quantitative data for various synthesis methods of aryl-substituted amidoximes, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Conventional and Green Synthesis of Aryl Amidoximes from Aryl Nitriles

| Aryl Nitrile (Ar-CN) | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 6 | 85 | [4] |

| Benzonitrile | Green | Et₃N | H₂O | RT | 6 | 89 | [4] |

| 4-Chlorobenzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 8 | 82 | [4] |

| 4-Chlorobenzonitrile | Green | Et₃N | H₂O | RT | 6 | 87 | [4] |

| 4-Methoxybenzonitrile | Conventional | Na₂CO₃ | EtOH/H₂O | Reflux | 5 | 90 | [4] |

| 4-Methoxybenzonitrile | Green | Et₃N | H₂O | RT | 6 | 92 | [4] |

Table 2: Comparison of Energy-Input Methods for Aryl Amidoxime Synthesis

| Starting Material | Method | Conditions | Time | Yield (%) | Reference |

| Aryl Nitrile | Ultrasound | Solvent-free, NH₂OH·HCl | 15-30 min | 70-85 | [2] |

| Imidoylbenzotriazole | Microwave | NH₂OH, Solvent | 5-15 min | 65-81 | [2] |

Table 3: Yields for One-Pot Synthesis of N-Substituted Aryl Amidoximes from Amides [5]

| Amide | Product | Yield (%) |

| N-Phenylbenzamide | N'-Hydroxy-N-phenylbenzimidamide | 85 |

| N-(4-Methoxyphenyl)benzamide | N'-Hydroxy-N-(4-methoxyphenyl)benzimidamide | 88 |

| N-(4-Chlorophenyl)benzamide | N-(4-Chlorophenyl)-N'-hydroxybenzimidamide | 82 |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.

Caption: Overview of synthetic routes to aryl-substituted amidoximes.

Caption: Comparison of experimental workflows for amidoxime synthesis.

Conclusion

The synthesis of aryl-substituted amidoximes has a rich history, evolving from the foundational work of Tiemann to the highly efficient, green methodologies employed today. The classical approach using aryl nitriles and hydroxylamine remains a cornerstone of amidoxime synthesis, while modern techniques such as microwave and ultrasound assistance offer significant advantages in terms of reaction time and efficiency. The development of one-pot syntheses from readily available starting materials like carboxylic acids further expands the synthetic chemist's toolkit. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic routes is crucial for the efficient and effective production of these important pharmaceutical building blocks. The choice of synthetic method will ultimately depend on factors such as substrate availability, desired scale, and the need for specific substitutions on the amidoxime core.

References

- 1. researchgate.net [researchgate.net]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methylbenzamide Oxime as a Precursor in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction